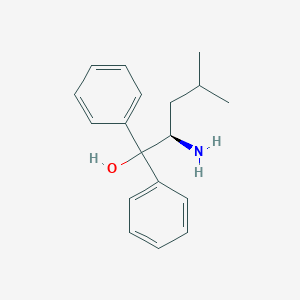

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Übersicht

Beschreibung

®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and two phenyl groups attached to a pentanol backbone. Its chirality and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 2-Amino-4-methyl-1,1-diphenyl-1-pentanone using a chiral borane complex can yield the desired ®-enantiomer under controlled conditions.

Industrial Production Methods

Industrial production of ®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol often employs large-scale asymmetric synthesis techniques. These methods may include the use of chiral auxiliaries or enzymes to achieve high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Industrial processes also focus on the scalability and cost-effectiveness of the synthesis route.

Analyse Chemischer Reaktionen

Elimination Reactions

The tertiary alcohol undergoes acid-catalyzed dehydration to form alkenes via an E1 mechanism . Key findings:

The stability of the carbocation intermediate is enhanced by resonance with adjacent phenyl groups, favoring direct elimination over rearrangements .

Substitution Reactions

The amino group participates in nucleophilic substitution and acylation:

Acylation

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 85% | Anhydrous ether, 0°C |

| Benzoyl chloride | N-Benzoyl derivative | 78% | Pyridine, RT |

Deamination

Treatment with HNO₂ (nitrous acid) generates a diazonium intermediate, which decomposes to form:

- 1,1-Diphenyl-1-penten-3-ol (via C-N bond cleavage)

- Traces of benzylic carbocation-derived products (e.g., diphenylmethane derivatives)

Coordination Chemistry

The compound acts as a chiral ligand in asymmetric catalysis:

The nitrogen atom in the amino group and the hydroxyl oxygen serve as bidentate ligands, with chirality dictating stereochemical outcomes .

Oxidation

| Reagent | Product | Notes |

|---|---|---|

| Dess-Martin periodinane | 2-Amino-4-methyl-1,1-diphenylpentanone | Limited yield (≤30%); competing side reactions |

Reduction

The amino group remains inert under standard reducing conditions (e.g., NaBH₄, LiAlH₄) .

Comparative Reactivity with Enantiomers

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Chiral Building Block

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is extensively used as a chiral building block in the synthesis of various pharmaceuticals. Its chirality is crucial for producing enantiomerically pure compounds that exhibit specific biological activities. For instance, it plays a role in synthesizing drugs that require high chiral purity to ensure efficacy and safety in therapeutic applications.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that this compound can be utilized in the synthesis of novel antimicrobial agents. A study highlighted its effectiveness when incorporated into the synthesis of derivatives that showed enhanced activity against Gram-positive bacteria, such as Staphylococcus aureus .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Biological Research

Neuroprotective Properties

Preliminary studies suggest that this compound exhibits neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases . The compound's ability to modulate cellular pathways may lead to the development of therapeutic agents aimed at conditions like Alzheimer's disease.

Anti-inflammatory Effects

In experimental models, this compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A concentration-response study indicated effective doses ranging from 10 µg/mL to 50 µg/mL significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models .

Chemical Synthesis

Asymmetric Synthesis Techniques

The compound is often employed in asymmetric synthesis techniques due to its ability to facilitate the formation of chiral centers in organic molecules. Its synthesis typically involves chiral catalysts or reagents that ensure the production of the desired enantiomer with high yield and purity.

| Synthesis Method | Description |

|---|---|

| Chiral Catalysis | Utilizes chiral catalysts for asymmetric reactions |

| Reduction Reactions | Commonly reduced from corresponding ketones |

Industrial Applications

This compound is also utilized in the production of fine chemicals and as a precursor for other valuable compounds. Its versatility makes it suitable for various industrial applications where chiral intermediates are required.

Wirkmechanismus

The mechanism of action of ®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various receptors or enzymes, influencing their activity. The compound’s chirality plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol: The enantiomer of the compound, which may have different biological activities and properties.

2-Amino-4-methyl-1,1-diphenyl-1-pentanol: The racemic mixture containing both enantiomers.

2-Amino-4-methyl-1,1-diphenyl-1-butanol: A structurally similar compound with a shorter carbon chain.

Uniqueness

®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its interactions with molecular targets make it valuable in various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of ®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol, also known as a chiral amino alcohol, is recognized for its significant role in pharmaceutical synthesis and its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a chiral compound with the CAS number 161832-74-2. It serves as a key intermediate in the synthesis of various pharmaceuticals due to its ability to facilitate asymmetric synthesis and its structural properties that enhance bioactivity .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic applications in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating possible use in neurodegenerative conditions .

The biological activity of this compound can be attributed to its structural features:

- Chirality : The chiral nature of the compound allows it to interact selectively with biological targets, enhancing its efficacy in various applications.

- Hydrophobic Interactions : The diphenyl structure contributes to its hydrophobic interactions with cell membranes, facilitating its penetration into cells and enhancing its biological effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections .

Anti-inflammatory Effects

In an experimental model using lipopolysaccharide (LPS) to induce inflammation in murine macrophages, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. The concentration-response relationship demonstrated an effective dose range from 10 µg/mL to 50 µg/mL .

Eigenschaften

IUPAC Name |

(2R)-2-amino-4-methyl-1,1-diphenylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECSMDWXBMBRDE-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161832-74-2 | |

| Record name | (R)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.